(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride
Overview
Description
(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride is a chemical compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.79 g/mol
Preparation Methods
The synthesis of (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, which is achieved through the reaction of 4-amino-3-methoxybenzaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like NaBH4 can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino or methoxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share a similar piperazine moiety and are widely used in pharmaceuticals for their biological activities.
Piperine: An alkaloid from black pepper, piperine has been studied for its anticancer properties and shares some structural similarities with the compound .
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-3-16-6-8-17(9-7-16)14(18)11-4-5-12(15)13(10-11)19-2;/h4-5,10H,3,6-9,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKEIMVKFWWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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